2,3',4,4'-Tetrabromodiphenyl ether
Overview
Description
2,3’,4,4’-Tetrabromodiphenyl ether is a polybrominated diphenyl ether (PBDE) compound with the molecular formula C₁₂H₆Br₄O. It is one of the many brominated flame retardants used to reduce the flammability of various materials, including textiles, plastics, and electronics. This compound is known for its persistence in the environment and
Mechanism of Action
Target of Action
2,3’,4,4’-Tetrabromodiphenyl ether (BDE-47) is a widespread environmental brominated flame-retardant congener that has been detected in animal and human tissues . It primarily targets macrophage-like cells , affecting their function and potentially leading to various health issues, including neurobehavioral and developmental disorders, reproductive health, and alterations of thyroid function .
Mode of Action
BDE-47 interacts with its targets, primarily macrophage-like cells, by modulating the intracellular expression of microRNAs . This modulation affects biological pathways regulating the expression of estrogen-mediated signaling and immune responses, particularly M1/M2 differentiation . BDE-47 can also interfere with the biogenesis of small extracellular vesicles (sEVs), increasing their number and selecting a de novo population of sEVs .
Biochemical Pathways
BDE-47 affects several biochemical pathways. It has been shown to induce germ cell apoptosis through oxidative stress via a MAPK-mediated p53-independent pathway . Additionally, it can modulate the intracellular expression of miRNAs involved in biological pathways regulating the expression of estrogen-mediated signaling and immune responses .
Pharmacokinetics
It is known that bde-47 is a persistent pollutant that can undergo microbial-mediated debromination in anoxic environments . More research is needed to fully understand the ADME properties of BDE-47 and their impact on its bioavailability.
Result of Action
The action of BDE-47 results in significant changes at the molecular and cellular levels. It can induce apoptosis in germ cells , impair macrophage and basophil activities , and modulate the immune response by exacerbating the LPS-induced pro-inflammatory response . These effects can lead to various health issues, including neurobehavioral and developmental disorders, reproductive health, and alterations of thyroid function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of BDE-47. For instance, the presence of heavy metals in the environment can complicate the remediation of environments contaminated with BDE-47 . Additionally, BDE-47 is a ubiquitous organic pollutant in mangrove sediments, and its toxic effects on mangrove plants have been studied .
Biochemical Analysis
Biochemical Properties
2,3’,4,4’-Tetrabromodiphenyl ether has been found to interact with various biomolecules, leading to changes in biochemical reactions. For instance, it has been shown to modulate the intracellular miRNA profile in THP-1 macrophages, a type of immune cell . This modulation can affect biological pathways regulating estrogen-mediated signaling and immune responses .
Cellular Effects
2,3’,4,4’-Tetrabromodiphenyl ether can have significant effects on various types of cells and cellular processes. For example, it has been found to disrupt eye and bone development in zebrafish larvae . It can also impair macrophage and basophil activities, affecting the innate immune response .
Molecular Mechanism
At the molecular level, 2,3’,4,4’-Tetrabromodiphenyl ether exerts its effects through various mechanisms. It can interfere with the biogenesis of small extracellular vesicles (sEVs), increasing their number and altering their miRNA cargo . This can exacerbate pro-inflammatory responses in macrophages .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3’,4,4’-Tetrabromodiphenyl ether can change over time. For example, it has been found to cause changes in retinal metabolism and related biological processes over time in zebrafish larvae .
Dosage Effects in Animal Models
The effects of 2,3’,4,4’-Tetrabromodiphenyl ether can vary with different dosages in animal models. For instance, high concentrations of this compound can disrupt eye and bone development in zebrafish larvae .
Properties
IUPAC Name |
1,2-dibromo-4-(2,4-dibromophenoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O/c13-7-1-4-12(11(16)5-7)17-8-2-3-9(14)10(15)6-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUMTYRHKMCVAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052688 | |
Record name | 2,3',4,4'-Tetrabromodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189084-61-5 | |
Record name | BDE 66 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=189084-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3',4,4'-Tetrabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084615 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3',4,4'-Tetrabromodiphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9052688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dibromo-4-(2,4-dibromophenoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3',4,4'-TETRABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7M4IA32XJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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